molecular formula C12H15N3 B1586551 1-(3-Cyanobenzyl)piperazine CAS No. 203047-38-5

1-(3-Cyanobenzyl)piperazine

Cat. No. B1586551
M. Wt: 201.27 g/mol
InChI Key: XDYXEYUQBGLAOZ-UHFFFAOYSA-N
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Description

“1-(3-Cyanobenzyl)piperazine” is an organic compound with the empirical formula C12H15N3 . It has a molecular weight of 201.27 . The compound is solid in form .


Synthesis Analysis

While specific synthesis methods for “1-(3-Cyanobenzyl)piperazine” were not found in the search results, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Molecular Structure Analysis

The molecular structure of “1-(3-Cyanobenzyl)piperazine” consists of a six-membered ring containing two nitrogen atoms .


Physical And Chemical Properties Analysis

“1-(3-Cyanobenzyl)piperazine” is a solid compound . Its boiling point is 339.7°C at 760mmHg .

Scientific Research Applications

1-(3-Cyanobenzyl)piperazine is a chemical compound with the empirical formula C12H15N3 . It’s a solid substance provided by Sigma-Aldrich . The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

In terms of synthesis, there are several methods for the synthesis of piperazine derivatives, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

One specific application of piperazine-based compounds is in the development of antimicrobial polymers . The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Structurally, piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .

Structurally, piperazine is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring. These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Safety And Hazards

“1-(3-Cyanobenzyl)piperazine” is classified as Acute Tox. 4 Oral . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Future Directions

While specific future directions for “1-(3-Cyanobenzyl)piperazine” were not found in the search results, piperazine-based antimicrobial polymers have been identified as a promising area of research .

properties

IUPAC Name

3-(piperazin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-2-1-3-12(8-11)10-15-6-4-14-5-7-15/h1-3,8,14H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXEYUQBGLAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374086
Record name 1-(3-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyanobenzyl)piperazine

CAS RN

203047-38-5
Record name 1-(3-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203047-38-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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